molecular formula C10H20N2O2 B1681608 Sebacamide CAS No. 1740-54-1

Sebacamide

Cat. No.: B1681608
CAS No.: 1740-54-1
M. Wt: 200.28 g/mol
InChI Key: VDBXLXRWMYNMHL-UHFFFAOYSA-N
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Description

Sebacamide

Biological Activity

Sebacamide, a derivative of sebacic acid, has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into its biological properties, including antimicrobial, anti-inflammatory, and chondroprotective effects, supported by various studies and case analyses.

This compound is synthesized from sebacic acid and amines, resulting in a compound with potential applications in medicinal chemistry. Its molecular structure allows for interactions that can influence biological pathways.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. In a study analyzing various derivatives, it was found to exhibit activity against several bacterial strains, including:

Bacterial Strain Activity
Staphylococcus aureusEffective
Escherichia coliModerate
Bacillus subtilisEffective
Salmonella typhiModerate

The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of metabolic pathways, although specific pathways remain to be fully elucidated .

Anti-inflammatory Effects

Research has shown that this compound possesses anti-inflammatory properties, particularly in models of osteoarthritis (OA). A case study involving male albino rats demonstrated that this compound derivatives could ameliorate OA symptoms by reducing levels of inflammatory cytokines such as TNF-alpha and IL-6. The study involved:

  • Groups : Control, OA-induced, and OA + this compound.
  • Findings : The treated group showed significant reduction in inflammatory markers and improved mitochondrial function.

Results indicated that this compound could enhance chondroprotective effects by modulating oxidative stress and inflammation .

Chondroprotective Activity

The chondroprotective effects of this compound have been highlighted in experimental models. A notable study utilized a monoiodoacetate (MA)-induced OA model to evaluate the efficacy of N,N'-bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3-oxopyrazol-4-yl)this compound (dpdo). Key outcomes included:

  • Histological Improvements : Enhanced cartilage integrity observed via electron microscopy.
  • Biochemical Analysis : Significant reductions in malondialdehyde levels and increased glutathione levels were noted in treated groups compared to controls.

These findings suggest that this compound derivatives could serve as potential therapeutic agents for joint diseases by promoting cartilage health and reducing inflammation .

Case Studies and Research Findings

Several case studies have provided insights into the practical applications of this compound:

  • Osteoarthritis Management : A study involving 30 male rats showed that treatment with this compound resulted in improved mobility and reduced pain indicators.
  • Antimicrobial Efficacy : In vitro studies indicated potent antibacterial activity against resistant strains of bacteria, suggesting potential for developing new antibiotics.
  • Oxidative Stress Reduction : Research highlighted its role in mitigating oxidative stress in cellular models, which is crucial for various degenerative diseases.

Properties

IUPAC Name

decanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c11-9(13)7-5-3-1-2-4-6-8-10(12)14/h1-8H2,(H2,11,13)(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBXLXRWMYNMHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCC(=O)N)CCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60169743
Record name Sebacamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1740-54-1
Record name Decanediamide
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Record name Sebacamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sebacamide
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Record name Sebacamide
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Record name Sebacamide
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Record name Sebacamide
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Synthesis routes and methods

Procedure details

A series of films were prepared using these above four bisamides at an equivalent molar replacement, that is, normalizing to the molecular weights of 396.5, 432.6 and 376.5 for the phthalamide, sebacamide and adipamide replacements of 390.5 m.w. hexamethoxymethyl-melamine. Removal of 1.5 g melamine from a nominal ten g solids formulation therefore resulted in replacement by 1.52 g iso- or terephthalamide, 1.66 g sebacamide and 1.43 g adipamide. Removal of drawn films after curing for 20 minutes at 300° F. as described above allowed the following dynamic mechanical analysis of crosslinking as described in Journal of Coatings Technology, 46, no. 808, 29-42 (1992) by L. W. Hill in the article `Structure/Property Relationships of Thermoset Coatings.
[Compound]
Name
bisamides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
396.5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
hexamethoxymethyl-melamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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